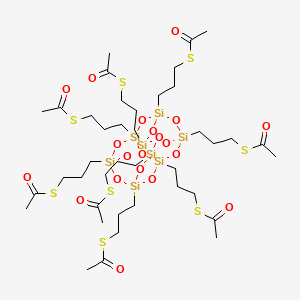
Octakis(3-thioacetopropyl)octasilsesquioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octakis(3-thioacetopropyl)octasilsesquioxane: is a polyhedral oligomeric silsesquioxane (POSS) derivative It is characterized by a three-dimensional, highly symmetrical cage structure with eight silicon atoms at its core, each bonded to a 3-thioacetopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octakis(3-thioacetopropyl)octasilsesquioxane typically involves the hydrosilylation of allyl thioacetate with octakis(dimethylsiloxy)octasilsesquioxane. This reaction is catalyzed by platinum-based catalysts such as Karstedt’s catalyst and is carried out in an inert solvent like toluene . The reaction conditions include maintaining a temperature range of 60-80°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to optimize yield and purity. The product is then purified through techniques such as column chromatography or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octakis(3-thioacetopropyl)octasilsesquioxane can undergo oxidation reactions, where the thioacetate groups are oxidized to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can also undergo reduction reactions, where the thioacetate groups are reduced to thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions can occur at the thioacetate groups, where they are replaced by other functional groups. This can be achieved using nucleophiles like amines or alcohols under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions include room temperature to mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include low temperatures and inert atmosphere.
Substitution: Amines, alcohols; reaction conditions include basic medium and moderate temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Octakis(3-thioacetopropyl)octasilsesquioxane is used as a building block for the synthesis of hybrid materials. Its unique cage structure allows for the incorporation of various functional groups, making it a versatile precursor for advanced materials .
Biology and Medicine: In biological research, this compound is explored for its potential as a drug delivery vehicle. The thioacetate groups can be modified to attach bioactive molecules, enabling targeted delivery and controlled release.
Industry: In the industrial sector, this compound is used in the development of high-performance coatings, adhesives, and composites. Its ability to enhance the thermal and mechanical properties of materials makes it valuable in various applications .
Mechanism of Action
The mechanism of action of octakis(3-thioacetopropyl)octasilsesquioxane is primarily based on its ability to form stable, three-dimensional networks. The thioacetate groups can interact with various substrates through covalent bonding or coordination interactions. This allows the compound to act as a crosslinking agent, enhancing the structural integrity and stability of the materials it is incorporated into .
Comparison with Similar Compounds
- Octakis(3-bromopropyl)octasilsesquioxane
- Octakis(3-iodopropyl)octasilsesquioxane
- Octakis(3-chloropropyl)octasilsesquioxane
Comparison: Octakis(3-thioacetopropyl)octasilsesquioxane is unique due to the presence of thioacetate groups, which provide distinct chemical reactivity compared to halogenated derivatives. While halogenated silsesquioxanes are primarily used for their reactivity in halogen exchange reactions, the thioacetate groups in this compound offer additional functionality for oxidation, reduction, and substitution reactions .
Properties
IUPAC Name |
S-[3-[3,5,7,9,11,13,15-heptakis(3-acetylsulfanylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H72O20S8Si8/c1-33(41)61-17-9-25-69-49-70(26-10-18-62-34(2)42)52-73(29-13-21-65-37(5)45)54-71(50-69,27-11-19-63-35(3)43)56-75(31-15-23-67-39(7)47)57-72(51-69,28-12-20-64-36(4)44)55-74(53-70,30-14-22-66-38(6)46)59-76(58-73,60-75)32-16-24-68-40(8)48/h9-32H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMRXDHZJVLOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCSC(=O)C)CCCSC(=O)C)CCCSC(=O)C)CCCSC(=O)C)CCCSC(=O)C)CCCSC(=O)C)CCCSC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H72O20S8Si8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



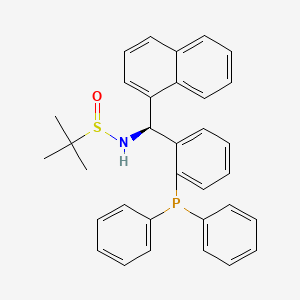
![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B6318924.png)
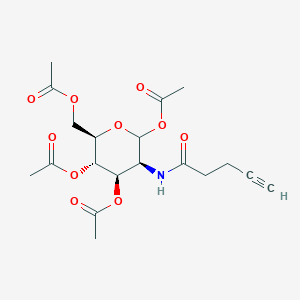
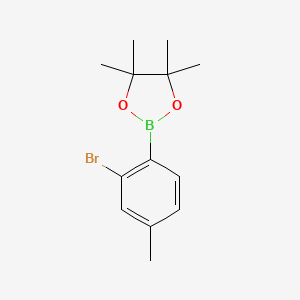
![Calix[7]hydroquinone](/img/structure/B6318946.png)
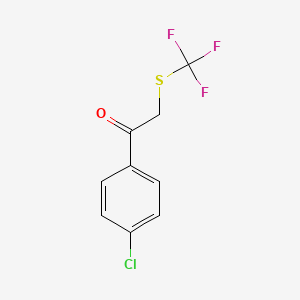
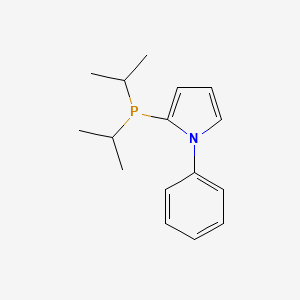
![2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydoxy-3-oxo-3H-xanthen-9-yl}benzoic acid FL2E](/img/structure/B6318964.png)
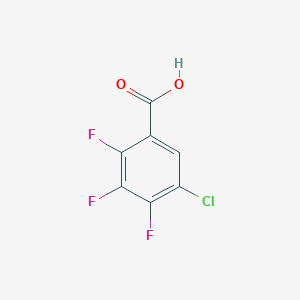
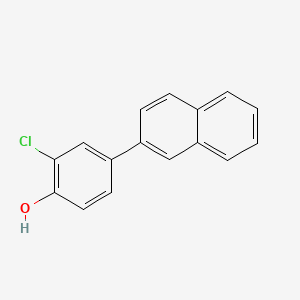
![2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B6319019.png)
